Absence of Head-to-Head Activity Data Against Wnt Pathway or Other Biological Targets
No direct head-to-head comparison of (3-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone against the pyrrolidine analog (UZ8, P04H06) or any dimethyl- or ethyl-substituted piperidine congener was found in the surveyed literature or patent corpus [1]. Although the pyrrolidine fragment binds the Aar2/RNaseH complex in crystallographic screens [1], the 3-methylpiperidine variant lacks corresponding affinity, IC₅₀, or Kd data in any published assay [2]. Therefore, no quantitative differentiation claim can be made.
| Evidence Dimension | Binding affinity / inhibitory activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Pyrrolidine analog (UZ8): crystallographic binding observed, no affinity value reported |
| Quantified Difference | Not calculable |
| Conditions | Aar2/RNaseH protein complex (PDB 7FL3, 7FL4) |
Why This Matters
Without binding or activity data, this compound cannot be scientifically selected over the pyrrolidine or other analogs for Wnt or splicing target programs.
- [1] PDB entry 7FL3. (2022). PanDDA analysis group deposition – Aar2/RNaseH in complex with fragment P04H06 from the F2X-Universal Library. Retrieved from https://pdbjlvh1.pdbj.org/emnavi/quick.php?id=7FL3 View Source
- [2] Barthel, T., Wollenhaupt, J., Lima, G. M. A., Wahl, M. C., & Weiss, M. S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. Journal of Medicinal Chemistry, 65, 14630–14641. View Source
